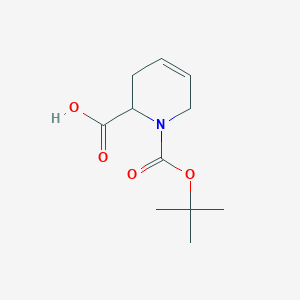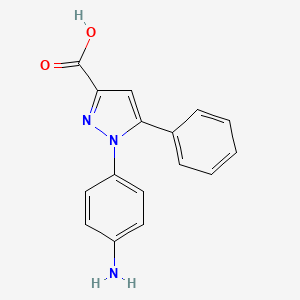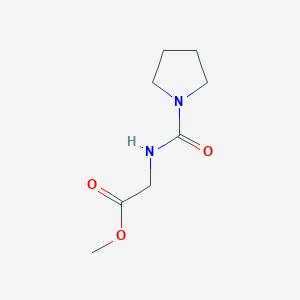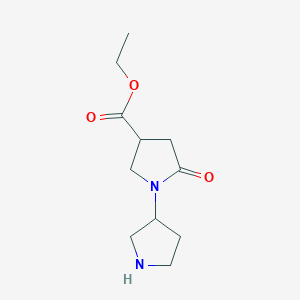
(S)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing a Boc group often involves the use of a method for high-temperature Boc deprotection . This process is carried out in a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a beneficial effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
The molecular structure of compounds containing a Boc group has been studied extensively. Structural parameters derived from X-ray crystallographic data have been compiled for amino acid and linear peptide derivatives which contain the N-terminal Boc group . The comparison of the geometry of the urethane group in Boc-derivatives with that of the peptide group shows small differences in bond angles about the trigonal carbon .Chemical Reactions Analysis
The Boc group plays a significant role in chemical reactions, particularly in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a Boc group are influenced by the characteristics of the Boc group itself . The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Aplicaciones Científicas De Investigación
Chemical Synthesis
(S)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is utilized in chemical synthesis. For instance, its derivative underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), was described for chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Asymmetric Synthesis
The compound is significant in asymmetric synthesis. For instance, enantiomerically pure 1b was synthesized from L-aspartic acid beta-tert-butyl ester, showcasing its role in producing asymmetric molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).
Structural Analysis
X-ray studies revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, occurs in the 4-enol form as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting its use in structural chemistry (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Organic Chemistry
The compound and its derivatives have been used in various organic chemistry applications, such as in the synthesis of analogues of GABA and in the creation of sterically hindered molecules (Allan & Fong, 1983; Zherebtsov, Arsenyev, Baranov, Chesnokov, & Cherkasov, 2021).
Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in the synthesis of biologically active compounds. For example, it was used in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid as a building block for various biologically active compounds (Gan, Clint, Meanwell, Hamann, & Belema, 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently not well-defined in the literature. The compound is a complex organic molecule that may interact with various biological targets. More research is needed to identify its specific targets and their roles .
Mode of Action
The tert-butoxycarbonyl (boc) group is known to serve as a protecting group in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . The Boc group can be removed under acidic conditions, revealing the functional group it was protecting . This suggests that the compound may undergo significant transformations in the body, potentially interacting with its targets in a modified form .
Biochemical Pathways
Given the presence of the Boc group, it is possible that the compound could be involved in pathways where protection and deprotection of functional groups play a crucial role .
Pharmacokinetics
The compound’s bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential for the compound to undergo transformations in the body, it is likely that its effects could be diverse and depend on the specific context of its use . More research is needed to understand the specific molecular and cellular effects of this compound .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or administered .
Direcciones Futuras
The future directions in the research and application of compounds containing a Boc group could involve the development of more efficient synthesis methods and the exploration of new applications in organic synthesis . The use of thermally stable ionic liquids for high-temperature Boc deprotection represents a promising area of study .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLTDCVONDKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2869396.png)

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)
![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)